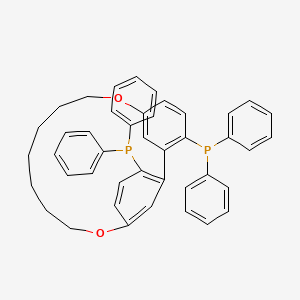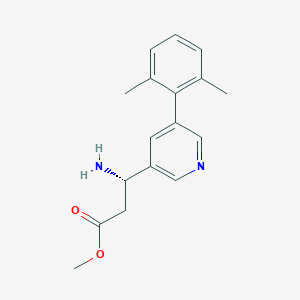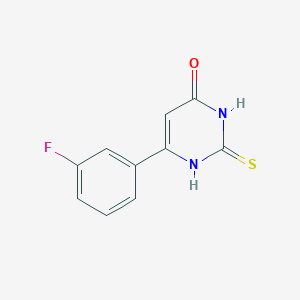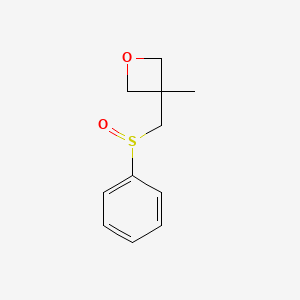
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione is a complex organic molecule characterized by its unique structure, which includes a tetrahydrofuran ring and a methoxypyrimidine thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring, followed by the introduction of the methoxypyrimidine thione group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the thione group may produce a thiol derivative.
Aplicaciones Científicas De Investigación
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, its interaction with certain enzymes may inhibit their function, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione: can be compared with similar compounds such as:
- 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2(1H)-thione
- 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-ethoxypyrimidine-2(1H)-thione
These compounds share similar structural features but differ in the substituents on the pyrimidine ring. The unique methoxy group in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14N2O5S |
|---|---|
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C10H14N2O5S/c1-16-9-4(2-11-10(18)12-9)8-7(15)6(14)5(3-13)17-8/h2,5-8,13-15H,3H2,1H3,(H,11,12,18)/t5-,6-,7-,8+/m1/s1 |
Clave InChI |
FGFVODMBKZRMMW-XUTVFYLZSA-N |
SMILES isomérico |
COC1=C(C=NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
COC1=C(C=NC(=S)N1)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde](/img/structure/B15280258.png)
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)





![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)
![Methyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15280306.png)




